molecular formula C9H7F3N2O2 B14845266 N-(6-Formyl-4-(trifluoromethyl)pyridin-2-yl)acetamide

N-(6-Formyl-4-(trifluoromethyl)pyridin-2-yl)acetamide

Cat. No.: B14845266
M. Wt: 232.16 g/mol
InChI Key: GDHRENUQIXOPOM-UHFFFAOYSA-N
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Description

N-(6-Formyl-4-(trifluoromethyl)pyridin-2-yl)acetamide is a chemical compound characterized by the presence of a pyridine ring substituted with a formyl group and a trifluoromethyl group

Properties

Molecular Formula

C9H7F3N2O2

Molecular Weight

232.16 g/mol

IUPAC Name

N-[6-formyl-4-(trifluoromethyl)pyridin-2-yl]acetamide

InChI

InChI=1S/C9H7F3N2O2/c1-5(16)13-8-3-6(9(10,11)12)2-7(4-15)14-8/h2-4H,1H3,(H,13,14,16)

InChI Key

GDHRENUQIXOPOM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=N1)C=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Formyl-4-(trifluoromethyl)pyridin-2-yl)acetamide typically involves the reaction of 6-formyl-4-(trifluoromethyl)pyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the industrial process .

Chemical Reactions Analysis

Types of Reactions

N-(6-Formyl-4-(trifluoromethyl)pyridin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(6-Formyl-4-(trifluoromethyl)pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Formyl-4-(trifluoromethyl)pyridin-2-yl)acetamide is unique due to the combination of its formyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

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